molecular formula C12H14BClN2O2 B13510779 6-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile

6-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile

Cat. No.: B13510779
M. Wt: 264.52 g/mol
InChI Key: ZSAMINSEIGFOMT-UHFFFAOYSA-N
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Description

6-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile is a chemical compound that features a pyridine ring substituted with a chloro group, a cyano group, and a boronic ester group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile typically involves the borylation of a suitable pyridine derivative. One common method is the palladium-catalyzed borylation of 6-chloro-2-cyanopyridine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile is primarily related to its ability to participate in coupling reactions. The boronic ester group can form a complex with palladium catalysts, facilitating the transfer of the boron moiety to an aryl or vinyl halide. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the coupled product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile is unique due to the presence of both a chloro and a cyano group on the pyridine ring, which provides distinct reactivity and potential for diverse chemical transformations. The combination of these functional groups makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C12H14BClN2O2

Molecular Weight

264.52 g/mol

IUPAC Name

6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile

InChI

InChI=1S/C12H14BClN2O2/c1-11(2)12(3,4)18-13(17-11)9-6-5-8(7-15)16-10(9)14/h5-6H,1-4H3

InChI Key

ZSAMINSEIGFOMT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C#N)Cl

Origin of Product

United States

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